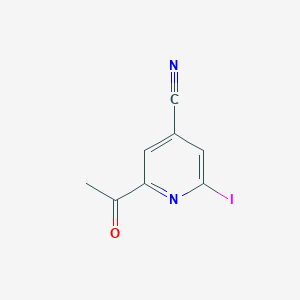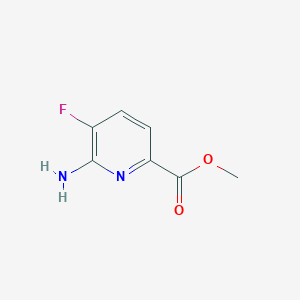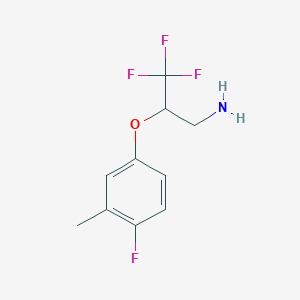
2-Acetyl-6-iodoisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-iodoisonicotinonitrile is an organic compound that belongs to the class of isonicotinonitriles It is characterized by the presence of an acetyl group at the 2-position, an iodine atom at the 6-position, and a nitrile group attached to the isonicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-iodoisonicotinonitrile typically involves the iodination of 2-acetylisonicotinonitrile. One common method is the use of molecular iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 6-position. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Oxidizing Agent: Sodium hypochlorite or hydrogen peroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-6-iodoisonicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of 2-acetyl-6-substituted isonicotinonitriles.
Oxidation Reactions: Formation of 2-acetyl-6-iodoisonicotinic acid.
Reduction Reactions: Formation of 2-acetyl-6-iodoisonicotinamines.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-iodoisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a precursor for biologically active compounds. It may be used in the synthesis of pharmaceuticals or agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Acetyl-6-iodoisonicotinonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-6-bromoisonicotinonitrile: Similar structure but with a bromine atom instead of iodine.
2-Acetyl-6-chloroisonicotinonitrile: Similar structure but with a chlorine atom instead of iodine.
2-Acetyl-6-fluoroisonicotinonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Acetyl-6-iodoisonicotinonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and properties. The iodine atom is larger and more polarizable than other halogens, which can affect the compound’s behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
Molekularformel |
C8H5IN2O |
|---|---|
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
2-acetyl-6-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C8H5IN2O/c1-5(12)7-2-6(4-10)3-8(9)11-7/h2-3H,1H3 |
InChI-Schlüssel |
XQGNHSBIUZLJSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)

![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)



